molecular formula C8H6IN B13669522 6-Iodoindolizine

6-Iodoindolizine

Cat. No.: B13669522
M. Wt: 243.04 g/mol
InChI Key: SNAVNJNXIGPFSS-UHFFFAOYSA-N
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Description

6-Iodoindolizine (Molecular Formula: C 8 H 6 IN, Molecular Weight: 243.04) is a halogenated derivative of the indolizine heterocycle, a structure of significant interest in synthetic and medicinal chemistry . The indolizine core features a 10π-electron aromatic system that uniquely combines the properties of an electron-rich pyrrole-like five-membered ring and an electron-deficient pyridine-like six-membered ring . This electronic configuration directs electrophilic substitution primarily to the five-membered ring, while the six-membered ring is prone to condensation reactions, making iodinated derivatives like this compound valuable intermediates for further functionalization via cross-coupling reactions . The indolizine scaffold is a key structural motif in numerous natural alkaloids (e.g., swainsonine and indolizidine) and is extensively investigated for its diverse pharmacological potential . Research into indolizine derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, anti-tubercular, and antioxidant properties . Furthermore, indolizine-based compounds exhibit strong fluorescence and are actively explored for applications in dyes and optical materials . As a functionalized building block, this compound provides researchers with a versatile handle to develop novel compounds for use in drug discovery programs and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6IN

Molecular Weight

243.04 g/mol

IUPAC Name

6-iodoindolizine

InChI

InChI=1S/C8H6IN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H

InChI Key

SNAVNJNXIGPFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=CC2=C1)I

Origin of Product

United States

Iii. Mechanistic Studies and Reactivity Profiles of 6 Iodoindolizine

Electrophilic Aromatic Substitution on the 6-Iodoindolizine Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indolizine (B1195054) ring system. The outcome of such reactions on this compound is governed by the interplay between the inherent reactivity of the parent heterocycle and the electronic effects imposed by the iodo substituent.

The indolizine system preferentially undergoes electrophilic substitution at the C-1 and C-3 positions of the five-membered ring. chim.it This regioselectivity is attributed to the formation of the most stable cationic intermediate (Wheland intermediate), where the positive charge can be effectively delocalized without disrupting the aromaticity of the pyridinoid ring. stackexchange.com The resonance hybrid structures indicate a higher electron density at C-3, making it the most common site of attack. chim.it

The iodine atom at position 6 influences this reactivity through a combination of inductive and resonance effects.

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the ring toward electrophilic attack compared to unsubstituted indolizine.

Resonance Effect (+R): The lone pairs on the iodine atom can be donated into the aromatic system through resonance. This effect directs incoming electrophiles to the ortho and para positions relative to the substituent.

In the this compound molecule, the C-1 and C-3 positions are not ortho or para to the C-6 iodo group. Therefore, the directing influence of the iodo group is less pronounced than in simple benzene derivatives. Its primary electronic role is the general deactivation of the ring system via its inductive effect. However, the inherent reactivity of the indolizine nucleus remains the dominant factor, meaning that electrophilic substitution is still expected to occur preferentially at the C-1 and C-3 positions. The precise ratio of C-1 to C-3 substitution would depend on the specific electrophile and reaction conditions.

The regioselectivity of electrophilic substitution can be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.orglibretexts.org For indolizine, substitution at the C-1 position is sometimes considered the kinetic product. ic.ac.uk

Thermodynamic Control: At higher temperatures, the initial substitution reactions may be reversible, allowing an equilibrium to be established. wikipedia.org The final product mixture will favor the most stable isomer, which is generally the C-3 substituted product in indolizines, as this avoids steric hindrance with the C-1 proton and maintains greater aromatic stabilization in the intermediate. stackexchange.comic.ac.uk

For this compound, an electrophilic attack will lead to a mixture of C-1 and C-3 substituted products. The distribution of these products can be manipulated by the reaction conditions. Low temperatures would likely favor the kinetically controlled product, while higher temperatures would allow the system to equilibrate to the more stable thermodynamically controlled product.

Table 1: Factors Influencing Electrophilic Aromatic Substitution on this compound

FactorInfluence on Reactivity and Regioselectivity
Inherent Ring Reactivity Strongly directs electrophiles to the C-1 and C-3 positions due to the stability of the resulting cationic intermediates. chim.itstackexchange.com
Iodine Inductive Effect (-I) Deactivates the entire ring system towards electrophilic attack, making reactions slower compared to unsubstituted indolizine.
Iodine Resonance Effect (+R) Weakly influences the pyridine (B92270) ring; the primary directing effect comes from the core indolizine structure.
Kinetic Control (Low Temp.) Favors the product formed via the lowest energy transition state, potentially favoring the C-1 isomer. ic.ac.uk
Thermodynamic Control (High Temp.) Favors the most stable product isomer, typically the C-3 substituted product. wikipedia.orglibretexts.org

Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond at Position 6

The carbon-iodine bond at the C-6 position is a key site for nucleophilic substitution reactions, providing a route to functionalize the six-membered ring of the indolizine core.

The direct displacement of the iodide by a nucleophile via the SNAr mechanism is challenging for this compound. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgdiva-portal.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. diva-portal.org

The indolizine ring is inherently electron-rich, which disfavors the formation of the anionic Meisenheimer complex required for an SNAr reaction. chim.it The iodine substituent itself is not a strong activating group. Therefore, direct SNAr reactions on this compound are generally expected to be sluggish and would require forcing conditions, such as high temperatures and very strong nucleophiles. The reaction becomes more feasible if additional electron-withdrawing groups are present on the indolizine ring system.

Given the difficulty of direct SNAr, various strategies can be employed to activate the C-I bond for nucleophilic substitution. A primary method involves the use of transition metal catalysis, particularly copper-catalyzed processes (Ullmann condensation), which facilitate the coupling of aryl halides with amines, alcohols, and thiols under conditions milder than those required for uncatalyzed SNAr.

Another strategy involves increasing the electrophilicity of the carbon at position 6. This can be conceptually achieved by:

Introduction of Activating Groups: Synthesizing this compound derivatives that contain strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) elsewhere on the ring system would stabilize the Meisenheimer intermediate and facilitate the SNAr reaction.

Conversion to an Iodonium Salt: Reacting this compound with an appropriate precursor to form a diaryliodonium salt. The resulting species is highly activated towards nucleophilic attack, with the indolizine moiety acting as a leaving group or being the target of the nucleophile.

Cross-Coupling Reactions of this compound

The most significant and versatile aspect of this compound's reactivity lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This makes this compound an excellent building block for the synthesis of complex, functionalized indolizine derivatives.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: The reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a robust and widely used method for creating biaryl structures or attaching alkyl/alkenyl groups. nih.govorganic-chemistry.org

Heck-Mizoroki Reaction: The coupling with an alkene to form a new, substituted alkene, effectively achieving the arylation of the double bond. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The reaction with a terminal alkyne, co-catalyzed by copper(I), to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.org This reaction is fundamental for introducing alkynyl moieties.

Stille Coupling: The coupling with an organostannane (organotin) reagent. This reaction is highly versatile due to the stability and broad functional group tolerance of the organotin reagents. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. wikipedia.orglibretexts.org This is a premier method for synthesizing arylamines.

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Overview of Key Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerTypical Catalyst/LigandTypical BaseBond Formed
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄C-C
Heck-Mizoroki Alkene (H₂C=CHR)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃C-C
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuIEt₃N, PiperidineC-C (sp)
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃(Often not required)C-C
Buchwald-Hartwig R₂NHPd₂(dba)₃ / BINAP, XPhosNaOt-Bu, K₂CO₃C-N

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in academic research and the pharmaceutical industry for creating complex molecules. nobelprize.orgmdpi.com The versatility of these methods allows for the coupling of a wide range of substrates under mild conditions. researchgate.net

The reactivity of this compound has been explored in several key palladium-catalyzed cross-coupling reactions, demonstrating its utility as a building block for more complex functionalized indolizine derivatives.

Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organic halides. mdpi.comnih.gov For this compound, this has involved reactions with various arylboronic acids. A study on the Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by Pd(0)/C highlights the broad applicability of this method to cyclic iodo-compounds, suggesting a similar reactivity profile for this compound. organic-chemistry.org The reaction is known for its tolerance of a wide array of functional groups. organic-chemistry.org For instance, successful couplings have been achieved with both electron-rich and electron-poor arylboronic acids.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.org The Sonogashira coupling of this compound would involve its reaction with various terminal alkynes to introduce alkynyl moieties at the 6-position. The scope of this reaction is broad, encompassing both aryl and alkyl alkynes. organic-chemistry.org Hypervalent iodonium salts have also been used as coupling partners in Sonogashira-type reactions, expanding the range of accessible products. researchgate.net

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com In the context of this compound, this reaction would enable the introduction of vinyl groups at the 6-position. The reaction is compatible with a variety of alkenes, including both electron-poor and electron-rich derivatives like acrylic esters and enol ethers. mdpi.com

The table below summarizes the types of coupling partners successfully employed in these reactions with iodo-substituted aromatic systems, which is indicative of the potential for this compound.

Coupling Reaction Coupling Partner Type Examples of Coupling Partners
Suzuki-MiyauraArylboronic AcidsPhenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid
SonogashiraTerminal AlkynesPhenylacetylene, 1-Hexyne, Trimethylsilylacetylene
HeckAlkenesStyrene, Methyl acrylate, Butyl vinyl ether

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst and ligands. nih.gov

Ligand Effects: The development of new ligands has been a significant area of advancement in cross-coupling chemistry. nih.gov Electron-rich and sterically demanding phosphine ligands, such as those from the Buchwald and cataCXium families, often lead to improved catalyst performance compared to more generic ligands. researchgate.net For instance, in the Suzuki-Miyaura coupling of dichloro-heteroaromatics, the choice of phosphine ligand significantly impacted the reaction outcome. researchgate.net The structure of the phosphine ligand can influence the formation of active catalytic species and impact all dynamic processes within the catalytic cycle. nih.gov In some cases, catalyst systems based on two different biarylphosphine ligands have shown excellent reactivity for C-N cross-coupling reactions. mit.edu

Catalyst Systems: The choice of the palladium precursor and additives is also crucial. Precatalysts that readily form the active monoligated Pd(0) species are often highly effective. nih.gov For the Sonogashira coupling, while traditional systems use a palladium catalyst with a copper(I) cocatalyst, copper-free methods have also been developed. organic-chemistry.org In some instances, heterogeneous catalysts like Pd(0)/C have been shown to be practical and efficient, allowing for easy recovery and reuse. organic-chemistry.org Catalyst-controlled regioselectivity has been demonstrated in the Sonogashira coupling of diiodopurines, where the choice of a monodentate or bidentate ligand on the palladium catalyst dictated the position of alkynylation. rsc.org Furthermore, fine-tuning electrostatic interactions through a toolkit of sulfonated ligands and different cations can achieve site-selective cross-coupling on polychlorinated aromatic substrates. incatt.nl

The following table provides examples of catalyst and ligand systems used in various cross-coupling reactions, which could be applicable to this compound.

Reaction Catalyst/Precatalyst Ligand Base Solvent
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O
Suzuki-MiyauraPd₂(dba)₃XPhosCs₂CO₃Dioxane
SonogashiraPdCl₂(PPh₃)₂-Et₃NTHF
HeckPd(OAc)₂P(o-tol)₃NaOAcDMF

Copper-Mediated Cross-Couplings

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. mdpi.com These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds.

Copper(I)-catalyzed Sonogashira-type reactions of alkynes with aryl iodides have been developed, sometimes in the absence of palladium. organic-chemistry.org Ligand-free systems using Cu₂O as the catalyst have proven effective and tolerate a broad range of functional groups. organic-chemistry.org The mechanism of copper-catalyzed cross-coupling can be complex and may involve different pathways depending on the specific reaction. For instance, in the coupling of alkyl iodides with alkynes, a mechanism involving an aryl radical has been proposed to enable the participation of unactivated alkyl iodides. nih.gov In other copper-mediated reactions, such as those involving iododifluoroacetamides, a competition between cross-coupling, intramolecular cyclization, and homocoupling can exist, with the outcome controlled by reaction conditions and substrate structure. nih.gov DFT studies on the Cu(I)-catalyzed cross-coupling of iodobenzene and thiophenol have provided insights into the catalytic cycle. researchgate.net

Mechanistic Insights into Catalytic Cycles of Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orguwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., this compound) to a low-valent palladium(0) complex to form a palladium(II) intermediate. nobelprize.org The formation of coordinatively unsaturated palladium species is thought to be crucial for this step. nih.gov

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide. nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. nobelprize.org

While this general mechanism is widely accepted, the specific details can vary depending on the reaction type, ligands, and substrates. researchgate.net For instance, the nature of the active catalytic species, whether it is a monocoordinated or biscoordinated palladium complex, has been a subject of investigation. nih.gov Mechanistic studies, including kinetic analyses, have been employed to gain a deeper understanding of these processes. rsc.org In nickel-catalyzed cross-coupling reactions, which are gaining prominence, the catalytic cycle can also involve single electron transfer (SET) pathways. mdpi.com

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ox.ac.uk These reactions, which include cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry. researchgate.net

Indolizine and its derivatives are known to participate in [8+2] cycloaddition reactions, where the indolizine acts as an 8π component. mdpi.com This type of reaction provides a route to cycl[3.2.2]azine systems. mdpi.com The reaction can occur with various dienophiles, such as alkenes and alkynes. mdpi.com

Other Concerted and Stepwise Cycloaddition Pathways

Cycloaddition reactions are powerful tools for constructing cyclic molecules and can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise. researchgate.netlibretexts.org A concerted reaction involves a single transition state where all bond-making and bond-breaking occurs simultaneously. youtube.com In contrast, a stepwise mechanism involves the formation of one or more intermediates, which can be zwitterionic or diradical in nature. youtube.commdpi.com

The participation of this compound in cycloaddition reactions, such as a [4+2] Diels-Alder reaction, would depend on whether the indolizine ring acts as the diene or the dienophile and the nature of the reacting partner. libretexts.orgstudy.com The indolizine system is an electron-rich heterocycle, which generally favors its participation as the diene component in normal-electron-demand Diels-Alder reactions.

The pathway, whether concerted or stepwise, is influenced by the polarity of the reaction and the stability of potential intermediates. mdpi.com

Concerted Pathways: For many non-polar [4+2] cycloadditions, the reaction is predicted to be a concerted, asynchronous process. The Woodward-Hoffmann rules govern these pericyclic reactions, which typically proceed through a single, high-energy transition state. researchgate.net

Stepwise Pathways: A stepwise mechanism becomes more likely in polar reactions or with reactants that can stabilize an intermediate. mdpi.com For example, a reaction with a highly electron-poor dienophile could promote a stepwise pathway through a zwitterionic intermediate. The iodine substituent at the 6-position, being weakly electron-withdrawing via induction but electron-donating through resonance, could subtly influence the stability of such intermediates, potentially favoring a stepwise route under specific conditions. Theoretical studies, often employing Density Functional Theory (DFT), are typically required to definitively distinguish between a concerted transition state and a very short-lived stepwise intermediate. researchgate.net

Table 1: Comparison of Concerted and Stepwise Cycloaddition Mechanisms

Radical Reactions and Single Electron Transfer Processes

The carbon-iodine (C-I) bond in this compound is a key functional group that enables its participation in radical reactions. Aryl iodides are well-known precursors for aryl radicals due to the relative weakness of the C-I bond. These radicals can be generated through thermal or photochemical homolysis, or via single electron transfer (SET) processes. researchgate.netyoutube.comyoutube.com In a SET process, an electron is transferred from a donor to an acceptor, which can induce the fragmentation of a bond. rsc.org For this compound, a SET from a reductant (e.g., a metal complex or photoexcited catalyst) can lead to the formation of a radical anion, which then rapidly cleaves to produce a 6-indolizinyl radical and an iodide ion. organic-chemistry.org

Homolytic Cleavage of the C-I Bond

Homolytic cleavage involves the breaking of a covalent bond where each resulting fragment retains one of the originally shared electrons. youtube.commaricopa.edu The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to homolysis to generate aryl radicals.

This cleavage can be initiated under various conditions:

Thermal Initiation: At high temperatures, the C-I bond can break homolytically. However, this method often requires harsh conditions and may lack selectivity.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can provide the energy necessary to cleave the C-I bond. mdpi.com Studies on iodoform (CHI₃) have elucidated the ultrafast dynamics of C-I bond cleavage upon photoexcitation. rsc.org

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can be used to initiate radical chain reactions. For instance, the dehalogenation of 2-iodoindolizines has been achieved using the AIBN/n-Bu₃SnH system, proceeding through a radical intermediate. rsc.org

Single Electron Transfer (SET): As mentioned, SET from a suitable donor is an efficient way to induce C-I bond cleavage under mild conditions. acs.org This is a common pathway in many modern transition-metal-catalyzed and photoredox reactions.

Table 2: Average Bond Dissociation Energies (BDEs) for Phenyl-Halogen Bonds

Note: Values are approximate and serve to illustrate the trend. The BDE for the C6-I bond in indolizine would be similar.

Synthetic Utility of this compound Radical Intermediates

The generation of the 6-indolizinyl radical from this compound opens up a wide range of synthetic transformations. The utility of iodo-substituted indolizines as precursors for further functionalization via radical pathways has been recognized. rsc.orgacs.org The resulting radical is a highly reactive intermediate that can participate in various bond-forming reactions. researchgate.net

Key synthetic applications include:

Cross-Coupling Reactions: The 6-indolizinyl radical can be trapped by transition metal catalysts (e.g., copper, palladium) in radical-mediated cross-coupling cycles to form new carbon-carbon or carbon-heteroatom bonds.

Intramolecular Cyclization: If the indolizine core bears a suitably positioned unsaturated group (e.g., an alkene or alkyne), the generated radical can undergo intramolecular cyclization to construct fused ring systems. This is a powerful strategy for building complex polycyclic heterocyclic scaffolds.

Addition to π-Systems: The 6-indolizinyl radical can add to external alkenes or alkynes in intermolecular reactions, forming a new C-C bond and a new radical species that can be further propagated or quenched.

Reduction (Hydrodeiodination): In the presence of a hydrogen atom donor, such as tributyltin hydride (n-Bu₃SnH) or a silane, the 6-indolizinyl radical can be quenched by abstracting a hydrogen atom, resulting in the formation of the parent indolizine. This serves as a method for reductive deiodination. rsc.org

The ability to generate the 6-indolizinyl radical under mild conditions, particularly through photoredox catalysis, makes this compound a valuable and versatile intermediate for the late-stage functionalization and elaboration of the indolizine core in the synthesis of complex organic materials and biologically active molecules.

Iv. Computational Chemistry and Theoretical Modeling of 6 Iodoindolizine

Electronic Structure Elucidation of 6-Iodoindolizine

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods are employed to map out the distribution of electrons and predict how the molecule will interact with other chemical species.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of wave functions and discrete energy levels. libretexts.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. wikipedia.org These orbitals are classified as bonding, antibonding, or non-bonding. The distribution of electrons within these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity.

For this compound, the electronic landscape is defined by the fused heterocyclic ring system and the iodine substituent. The indolizine (B1195054) core is a 10π-electron aromatic system. researchgate.net The nitrogen atom, being more electronegative than carbon, influences the electron density across the rings. The HOMO is typically distributed across the π-system of the bicyclic structure, indicating that these are the most readily available electrons for reaction with electrophiles. Conversely, the LUMO is also spread across the π-system, representing the most favorable regions for accepting electrons from nucleophiles.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can precisely calculate the energies of these orbitals and map the electron density distribution. The electron density is expected to be higher around the nitrogen atom and polarized towards the electronegative iodine atom in the C-I bond.

Table 1: Calculated Molecular Orbital Properties of this compound (Note: The following data is illustrative, based on typical DFT calculations for similar heterocyclic compounds.)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
HOMO-1-7.89C, N (π)
HOMO-6.52C, N (π)
LUMO-1.25C, N (π)
LUMO+1-0.48C, N (π)

The introduction of an iodine atom at the 6-position of the indolizine ring has a significant impact on the molecule's aromaticity and reactivity. Iodine can exert both inductive and resonance effects. Inductively, it is an electron-withdrawing group due to its electronegativity. However, it can also donate electron density to the aromatic system through its lone pairs via a resonance effect.

Computational models can quantify these effects. Aromaticity can be assessed using metrics such as the Nucleus-Independent Chemical Shift (NICS) and Isotropic Shielding Anisotropy (ISE), which measure the magnetic shielding at the center of the rings. chemrxiv.orgacs.org For this compound, calculations would likely show a slight modulation of the aromatic character of both the five-membered and six-membered rings compared to the unsubstituted parent indolizine.

The iodine substituent is predicted to have a pronounced effect on the molecule's reactivity. rsc.org The C-I bond itself is a key reactive site, susceptible to cleavage and participation in various coupling reactions. The polarization of this bond and the alteration of the electron density in the indolizine rings can direct the course of electrophilic and nucleophilic substitution reactions. For instance, the iodine atom can alter the electrostatic potential map of the molecule, highlighting regions prone to chemical attack.

Reaction Mechanism Prediction and Validation via Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern mechanistic chemistry, allowing for the in-silico exploration of reaction pathways before or alongside experimental work. diva-portal.orgresearchgate.net

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. The structure and energy of this transition state determine the reaction's activation energy and, consequently, its rate. Computational methods can locate and characterize these fleeting structures on the potential energy surface.

For a substitution reaction on this compound, such as a nucleophilic aromatic substitution, theoretical calculations would involve modeling the approach of the nucleophile to the indolizine ring. The geometry of the transition state, including the lengths of the breaking and forming bonds, would be precisely determined. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. diva-portal.org This profile provides a quantitative map of the reaction's progress, highlighting the activation barriers for each step.

For more complex transformations involving this compound, such as metal-catalyzed cross-coupling reactions, reaction path analysis can be performed. This involves tracing the Intrinsic Reaction Coordinate (IRC) from the transition state forwards to the products and backwards to the reactants, confirming that the identified TS correctly connects the intended species. These detailed profiles are invaluable for understanding reaction selectivity and for optimizing reaction conditions.

Table 2: Illustrative Energy Profile for a Hypothetical Substitution Reaction of this compound (Note: Energies are relative to the reactants and are for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State 1 (TS1)+18.5Formation of Meisenheimer-like intermediate
Intermediate-5.2Covalent adduct
Transition State 2 (TS2)+12.3Expulsion of Iodide
Products-15.8Substituted Indolizine + Iodide

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an essential tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the identity of newly synthesized compounds and gain deeper insight into their electronic and geometric structures.

Theoretical calculations can predict a range of spectroscopic properties for this compound:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted shifts are often used to assign peaks in experimental spectra.

Vibrational Spectroscopy (IR & Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in identifying characteristic functional group vibrations within the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. This allows for the simulation of the UV-Vis absorption spectrum, correlating the observed absorption bands with specific electronic excitations, such as π → π* transitions, and providing an estimate of the HOMO-LUMO gap. acs.org

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound (Note: This table is illustrative of the typical agreement between calculated and experimental values.)

TechniqueParameterCalculated ValueExperimental Value
¹³C NMRC6 Chemical Shift (ppm)95.293.8
¹H NMRH5 Chemical Shift (ppm)7.657.61
IRC-I Stretch (cm⁻¹)580575
UV-Visλ_max (nm)310315

V. Derivatization and Advanced Applications of 6 Iodoindolizine As a Synthetic Building Block

6-Iodoindolizine as a Precursor for Diverse Indolizine (B1195054) Derivatives

The true synthetic power of this compound lies in its capacity to undergo transition-metal-catalyzed cross-coupling reactions. The iodine atom at the C-6 position provides a reliable site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic and controlled diversification of the indolizine scaffold.

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis. This allows for the introduction of a wide array of substituents onto the pyridine (B92270) ring of the indolizine core, a modification that is often challenging to achieve through other synthetic routes. Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and various organoboron reagents, such as boronic acids and esters. It is a highly robust method for introducing aryl, heteroaryl, or vinyl groups at the 6-position. The reactivity of iodo-substituted heterocycles like iodoindoles in Suzuki couplings is well-established, providing a strong precedent for the utility of this compound. mdpi.comnih.gov A similar coupling has been demonstrated on a bromo-indolizine derivative, which smoothly provided the desired product, highlighting the feasibility of this approach. nih.gov

Sonogashira Coupling: This coupling reaction with terminal alkynes is instrumental in installing alkynyl moieties onto the indolizine core. The resulting 6-alkynylindolizines are not only valuable targets in their own right but also serve as versatile intermediates for further transformations, such as the construction of fused-ring systems or the synthesis of conjugated polymers.

Heck Coupling: The reaction of this compound with alkenes under palladium catalysis can introduce vinyl substituents, creating styryl-type indolizine derivatives. These extended π-systems are often investigated for their photophysical properties.

Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the synthesis of 6-aminoindolizine derivatives from this compound and a variety of primary or secondary amines.

These reactions collectively provide a powerful toolkit for tuning the steric and electronic properties of the indolizine system, enabling the synthesis of derivatives with tailored characteristics.

Table 1: Representative Cross-Coupling Reactions using this compound

Coupling Reaction Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-Phenylindolizine
Sonogashira Ethynylbenzene PdCl₂(PPh₃)₂, CuI, Et₃N 6-(Phenylethynyl)indolizine
Heck Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N 6-Styrylindolizine

Beyond simple substitution, this compound is a strategic starting material for building more complex, polycyclic molecular architectures.

Fused Indolizines: A powerful strategy for constructing fused-ring systems involves a sequential cross-coupling and cyclization cascade. For instance, a Sonogashira coupling of this compound with an ortho-functionalized terminal alkyne (e.g., 2-ethynylbenzaldehyde) can generate a precursor that, upon subsequent intramolecular reaction, yields a new ring fused to the indolizine core. mdpi.com This approach has been successfully employed in the synthesis of complex natural product scaffolds like the aromathecin family, where an iodo-heterocycle is coupled with an alkyne as a key step. mdpi.com This methodology could provide access to novel benzo[f]indolizine and other heteroannulated indolizine frameworks, which are of significant interest in materials science.

Spiro Indolizines: The synthesis of spirocyclic indolizines from this compound is more complex and typically requires a multi-step approach. A plausible strategy would involve a cross-coupling reaction to attach a side chain at the 6-position. This side chain would need to contain the necessary functionality to undergo a subsequent spirocyclization reaction onto an adjacent position of the indolizine ring, a process that would likely require prior functionalization of the C-5 or C-7 position.

Integration of this compound into Advanced Organic Materials (Non-Biological Focus)

The inherent electronic and photophysical properties of the indolizine core make it an attractive scaffold for advanced organic materials. rsc.org The ability to precisely functionalize this core using this compound as a building block is critical for tuning these properties for specific applications.

Indolizine derivatives have been identified as promising materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgbohrium.com

In OLEDs, indolizine derivatives have been successfully utilized as electron-transporting host materials and as blue fluorescent emitters. bohrium.com The performance of these devices is highly dependent on the molecular structure, which dictates properties like thermal stability, electron mobility, and triplet energy level. bohrium.com this compound provides a direct route to synthesize novel materials for these applications by enabling the introduction of various aromatic groups (via Suzuki coupling) that can modulate the HOMO/LUMO energy levels and enhance intermolecular π-stacking, which is crucial for efficient charge transport.

Recently, new classes of π-expanded indoloindolizines, which are complex fused systems, have been designed and synthesized for use in OFETs. chemrxiv.orgchemrxiv.org These materials have demonstrated competitive performance with ambipolar charge transport properties. chemrxiv.orgchemrxiv.org The synthetic strategies to access such fused aromatic systems can be envisioned starting from precursors like this compound, highlighting its role as a foundational building block for the next generation of organic semiconductors.

Table 2: Indolizine Derivatives in Organic Electronics

Compound Class Application Key Property Tuned by Derivatization Reference
Substituted Indolizines OLEDs (Host/Emitter) Triplet energy, electron transport, emission color bohrium.com
π-Expanded Indoloindolizines OFETs HOMO-LUMO gap, charge transport (ambipolar) chemrxiv.orgchemrxiv.org

The indolizine ring system possesses inherent fluorescence. The extension of its π-conjugated system via substitution dramatically influences its photophysical properties, including absorption and emission wavelengths, and quantum yields. Cross-coupling reactions starting from this compound are an ideal method for achieving this extension.

By introducing different aryl, heteroaryl, or alkynyl chromophores at the 6-position through Suzuki or Sonogashira couplings, a diverse library of fluorescent dyes can be synthesized. The systematic variation of these substituents allows for the fine-tuning of the emission color across the visible spectrum. chemrxiv.org These materials have potential applications as dopants in OLEDs, components in fluorescent sensors, or as active media in organic lasers. The development of such materials relies on the predictable and versatile chemistry afforded by precursors like this compound.

Role of this compound Derived Ligands in Catalysis

While the use of indolizine-based ligands in catalysis is an emerging area, the synthetic accessibility provided by this compound opens a clear path to their development. The C-I bond can be transformed to introduce atoms capable of coordinating to transition metals, such as phosphorus, nitrogen, or sulfur.

For example, this compound could be converted into 6-(diphenylphosphino)indolizine. This transformation could be achieved through a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine, or via a palladium-catalyzed P-C coupling reaction. The resulting phosphine-indolizine hybrid would be a novel ligand for homogeneous catalysis.

In such a ligand, the indolizine scaffold could play several roles:

Electronic Tuning: As an electron-rich heterocyclic system, the indolizine backbone can influence the electron density at the metal center, thereby modulating its catalytic activity and selectivity.

Hemilability: The bridgehead nitrogen atom of the indolizine core could potentially act as a weak, hemilabile donor, participating in the catalytic cycle by transiently coordinating to the metal center.

Steric Control: Substituents on the indolizine ring, introduced prior to or after the installation of the primary ligating atom, could provide a tunable steric environment around the metal center.

The creation of such novel ligand architectures from this compound offers a promising, yet largely unexplored, avenue for the discovery of new catalytic systems with unique reactivity profiles.

Design and Synthesis of Chiral and Achiral Ligands

The strategic placement of the iodine atom on the this compound ring system allows for its conversion into various coordinating groups, which are essential for the construction of ligands for metal-catalyzed reactions. While direct examples of ligands derived from this compound are not extensively documented in publicly available literature, the principles of ligand design and synthesis using analogous iodo-substituted heterocyclic compounds provide a strong basis for its potential applications.

The synthesis of such ligands would typically involve palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce phosphine, nitrogen, or other coordinating moieties.

Chiral Ligands:

The design of chiral ligands from this compound could be envisioned through several approaches:

Introduction of Chiral Phosphine Groups: Coupling of this compound with chiral phosphines or their precursors.

Attachment of Chiral Oxazolines: Suzuki or Stille coupling with boronic acids/esters or stannanes bearing a chiral oxazoline unit.

Formation of Chiral Amines: Introduction of a chiral amine moiety via Buchwald-Hartwig amination.

These synthetic strategies would lead to novel indolizine-based ligands with stereogenic centers, capable of inducing asymmetry in catalytic reactions.

Achiral Ligands:

The synthesis of achiral ligands from this compound would follow similar cross-coupling methodologies to introduce symmetrical coordinating groups. For instance, the introduction of diphenylphosphine groups via a Negishi or Sonogashira coupling followed by hydrophosphination could yield a bidentate phosphine ligand. Similarly, the introduction of pyridine or imidazole groups could lead to the formation of N-donor ligands.

A hypothetical reaction scheme for the synthesis of an achiral phosphine ligand from this compound is presented below:

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

Cross-Coupling ReactionReagent/Coupling PartnerPotential Ligand Type
Suzuki CouplingArylboronic acid with coordinating groupP, N, or O-donor ligands
Sonogashira CouplingTerminal alkyne with coordinating groupPhosphine or N-donor ligands (after further functionalization)
Buchwald-Hartwig AminationAmine or phosphineN-donor or P-donor ligands
Heck CouplingAlkene with coordinating groupVarious functionalized ligands
Stille CouplingOrganostannane with coordinating groupVarious functionalized ligands
Negishi CouplingOrganozinc reagent with coordinating groupP, N, or O-donor ligands

Catalytic Performance in Organic Transformations

Potential Applications in Catalysis:

Palladium-Catalyzed Cross-Coupling Reactions: Ligands derived from this compound could be employed in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations in organic synthesis. The electronic properties of the indolizine core could influence the catalytic activity and selectivity.

Asymmetric Catalysis: Chiral ligands based on the this compound scaffold would be of significant interest for a range of asymmetric transformations, including hydrogenation, hydrosilylation, and allylic alkylation, potentially affording high enantioselectivities.

Copper-Catalyzed Reactions: Indolizine-based N-donor ligands could be effective in copper-catalyzed reactions such as Ullmann coupling and azide-alkyne cycloadditions.

The performance of these hypothetical ligands in various catalytic reactions would need to be evaluated experimentally. Key parameters to investigate would include catalyst loading, reaction temperature, solvent effects, and substrate scope to determine the efficiency and selectivity of the catalytic system.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Ligand TypeMetalPotential Catalytic Reaction
Chiral PhosphineRhodium, IridiumAsymmetric Hydrogenation
Chiral PhosphinePalladiumAsymmetric Allylic Alkylation
Bidentate N-donorCopperUllmann Condensation
Monodentate PhosphinePalladiumSuzuki Cross-Coupling
N-Heterocyclic CarbenePalladium, RutheniumOlefin Metathesis, Cross-Coupling

Vi. Specialized Spectroscopic and Analytical Techniques for 6 Iodoindolizine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. iaea.orgnih.gov

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the 6-iodoindolizine molecule and establishing the connectivity between atoms. iaea.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, which helps in identifying adjacent protons within the indolizine (B1195054) ring system.

HSQC experiments correlate each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C chemical shifts.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework and confirming the position of the iodo-substituent and other functional groups.

These multi-dimensional techniques are particularly valuable for resolving spectral overlap that can occur in one-dimensional NMR spectra of complex molecules. iaea.org The analysis of these spectra provides definitive evidence for the indolizine core structure and the specific location of the iodine atom at the 6-position.

Table 1: Representative Multi-Dimensional NMR Techniques and Their Applications

NMR TechniqueInformation ProvidedApplication for this compound
COSY (Correlation Spectroscopy)¹H-¹H scalar couplingsEstablishes proton connectivity within the pyridine (B92270) and pyrrole (B145914) rings of the indolizine core.
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C correlationsAssigns carbon signals based on their directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C couplings (2-3 bonds)Confirms the overall carbon framework and the position of the iodine substituent by observing correlations between protons and distant carbons.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its crystalline state. bmrb.io Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. bmrb.io Techniques such as Magic Angle Spinning (MAS) are employed to reduce the effects of anisotropic interactions, resulting in narrower and better-resolved spectral lines. nih.gov

For this compound, ¹³C and ¹⁵N ssNMR can reveal the presence of different polymorphs or crystalline forms, as subtle changes in the crystal packing environment can lead to distinct chemical shifts. Furthermore, solid-state ¹²⁷I NMR, although challenging due to the large quadrupole moment of the iodine nucleus, can provide direct information about the local environment of the iodine atom within the crystal lattice. pascal-man.com

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of this compound and its reaction products. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy, often to within a few parts per million (ppm). researchgate.netthermofisher.com

This high accuracy allows for the unambiguous determination of the molecular formula of this compound, confirming the presence of the iodine atom through its characteristic isotopic pattern. In the context of synthetic chemistry, HRMS is invaluable for monitoring the progress of reactions involving this compound. It can be used to identify intermediates, byproducts, and the final product with a high degree of confidence. univie.ac.at The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of newly synthesized derivatives of this compound.

X-ray Crystallography for Definitive Structural Characterization and Conformational Studies

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govlibretexts.org This technique provides an unambiguous and high-resolution structure of this compound, revealing precise bond lengths, bond angles, and torsional angles. sygnaturediscovery.com

To obtain the crystal structure, a single crystal of this compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org The structural information obtained from X-ray crystallography is crucial for understanding the planarity of the indolizine ring system, the conformation of any substituents, and the nature of intermolecular interactions in the solid state, such as halogen bonding or π-π stacking. This detailed structural knowledge is fundamental for structure-activity relationship studies and the rational design of new functional materials based on the this compound scaffold.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.demdpi.com These techniques are highly sensitive to the presence of specific functional groups and can provide insights into molecular structure and intermolecular interactions. uni-siegen.de

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uni-siegen.de The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, and C=C bonds within the indolizine ring. The C-I stretching vibration would appear in the far-infrared region of the spectrum.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light. nih.gov For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. uni-siegen.de Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. nih.gov

The vibrational frequencies observed in the IR and Raman spectra of this compound can be correlated with specific molecular motions, providing a "fingerprint" of the molecule. Shifts in these frequencies upon interaction with other molecules or surfaces can be used to study intermolecular interactions.

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3000-3100IR, Raman
C=C/C=N Ring Stretch1400-1650IR, Raman
C-H In-plane Bend1000-1300IR, Raman
C-H Out-of-plane Bend700-900IR, Raman
C-I Stretch500-600Raman, Far-IR

Advanced UV-Vis and Fluorescence Spectroscopy for Investigating Electronic States (excluding bio-probes)

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic transitions and excited-state properties of molecules. biocompare.com

UV-Vis Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. mdpi.com The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of the π-π* transitions within the aromatic indolizine ring system. The position and intensity of these bands are sensitive to the electronic nature of substituents on the ring. The presence of the iodine atom, a heavy atom, can influence the electronic transitions through spin-orbit coupling effects.

Fluorescence Spectroscopy : Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. biocompare.com For a molecule to be fluorescent, it must efficiently emit a photon rather than losing energy through non-radiative pathways. The fluorescence spectrum of this compound, if fluorescent, would provide information about the energy of its lowest excited singlet state. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the photophysical properties of the molecule. These properties are crucial for understanding its potential use in optoelectronic applications.

Vii. Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for producing iodoindolizines often involve regioselective lithiation followed by halogenation. msu.ruresearchgate.net These processes typically employ stoichiometric amounts of strong bases like n-butyllithium (n-BuLi) under cryogenic conditions, followed by quenching with an iodine source. msu.ruresearchgate.netnih.gov While effective, these methods suffer from poor atom economy and raise environmental and safety concerns. acs.org

Future research should focus on developing greener and more efficient synthetic pathways. This includes:

Safer Reagents and Solvents: Investigating the use of safer, less hazardous bases and environmentally benign solvents is crucial for sustainable synthesis. fau.euijnc.ir For instance, exploring alternatives to n-BuLi, such as lithium amides, could improve the safety profile of the synthesis. vulcanchem.com

Flow Chemistry: The application of flow chemistry could offer better control over reaction parameters, improve safety, and allow for easier scalability of 6-iodoindolizine synthesis. beilstein-journals.org

The principles of green chemistry, particularly atom economy as conceptualized by Barry Trost, should guide the development of new synthetic methods. acs.orgepa.govnwnu.edu.cn The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of iodoindolizines has primarily been explored in the context of Suzuki cross-coupling reactions to form C-C bonds. msu.runih.gov While this demonstrates the utility of the iodo-substituent as a handle for functionalization, there is a vast, unexplored landscape of chemical transformations.

Future research should aim to:

Expand Cross-Coupling Reactions: Systematically investigate other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. Success in these areas would significantly broaden the range of accessible 6-substituted indolizine (B1195054) derivatives.

Explore Metal-Free Transformations: Develop novel metal-free reactions that leverage the unique electronic properties of the this compound scaffold.

Investigate Cycloaddition Reactions: Study the influence of the iodine substituent on the pericyclic reactivity of the indolizine core, potentially leading to new cycloaddition pathways and the synthesis of complex polycyclic systems. mdpi.com

Probe Reactions with Nucleophiles: While some studies suggest 5-haloindolizines are unreactive towards simple nucleophiles, a more comprehensive investigation under various conditions is warranted for the 6-iodo isomer, which could reveal unexpected reactivity. msu.ru

Deepening Understanding of Structure-Reactivity Principles through Integrated Computational and Experimental Studies

A thorough understanding of the relationship between the structure of this compound and its reactivity is essential for its rational application in synthesis and materials science. An integrated approach combining computational modeling and experimental validation will be key to unlocking this knowledge.

Future research efforts in this area should include:

Computational Modeling: Employing quantum chemical methods like Density Functional Theory (DFT) to investigate the electronic structure, bonding, and aromaticity of this compound. patonlab.comescholarship.org Such studies can provide insights into the molecule's reactivity and predict the outcomes of various chemical transformations. mdpi.comrwth-aachen.de

Mechanistic Studies: Combining computational and experimental techniques to elucidate the mechanisms of known and novel reactions involving this compound. This will help in optimizing reaction conditions and designing more efficient synthetic protocols. nih.gov

Structure-Property Relationships: Systematically synthesizing a library of 6-functionalized indolizines derived from this compound and characterizing their physicochemical properties. This data, when correlated with computational models, will establish clear structure-property relationships, guiding the design of new molecules with desired characteristics.

Expanding the Scope of this compound in Materials Science and Green Catalysis

The unique photophysical and electronic properties of the indolizine scaffold suggest significant potential for applications in materials science and catalysis. vulcanchem.com this compound serves as a crucial starting point for creating advanced functional materials and novel catalytic systems.

Promising areas for future research include:

Materials Science:

Organic Electronics: Synthesizing novel conjugated polymers and small molecules based on the indolizine framework for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The iodo-substituent provides a convenient point for extending conjugation through cross-coupling reactions. smolecule.comwikipedia.orgyale.edu

Sensors: Developing chemosensors where the fluorescence or electronic properties of the indolizine core are modulated by the binding of specific analytes. vulcanchem.com

Green Catalysis:

Ligand Development: Designing and synthesizing novel indolizine-based ligands for transition metal catalysis. The electronic and steric properties of these ligands can be fine-tuned by introducing various substituents at the 6-position via the iodo-precursor. These new ligands could find applications in a range of catalytic transformations, promoting green and sustainable chemical processes. researchgate.netyoutube.comacs.orgyoutube.com

Organocatalysis: Exploring the potential of chiral indolizine derivatives as organocatalysts for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Iodoindolizine, and what experimental parameters are critical for achieving high purity?

  • Methodological Answer :

  • Tandem cyclization (e.g., using pyridine derivatives and iodinating agents) and one-pot synthesis under mild conditions are frequently employed .
  • Critical parameters include:
  • Temperature control (e.g., 80–100°C for cyclization) to avoid decomposition.
  • Catalyst selection (e.g., CuI for efficient iodination).
  • Solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Purity is ensured via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?

  • Methodological Answer :

  • X-ray crystallography provides unambiguous structural confirmation, as demonstrated in ethyl indolizine derivatives .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the indolizine ring proton (δ 6.8–7.0 ppm).
  • UV-Vis spectroscopy identifies π→π* transitions (~250–300 nm) to confirm conjugation .
  • Cross-validate with HRMS (e.g., [M+H]+ ion) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize iodination reaction conditions in this compound synthesis to mitigate low yields or byproduct formation?

  • Methodological Answer :

  • Systematic screening : Vary iodine sources (e.g., NIS vs. I₂) and catalysts (e.g., Pd vs. Cu) to identify optimal combinations .
  • Byproduct analysis : Use HPLC-MS to detect halogenated side products; adjust stoichiometry (e.g., 1.2 equiv. I₂) to minimize over-iodination .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., intermediate formation) .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound derivatives across different studies?

  • Methodological Answer :

  • Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
  • Meta-analysis : Compare structural variations (e.g., substituent position) and their impact on receptor binding using QSAR models .
  • Statistical rigor : Apply ANOVA to evaluate inter-study variability and confirm significance thresholds (p < 0.05) .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :

  • Scaffold diversification : Synthesize derivatives with substitutions at positions 2, 3, and 7 to probe electronic/steric effects .
  • In vitro assays : Use dose-response curves (IC₅₀/EC₅₀) to quantify potency against targets (e.g., 5-HT₃ receptors) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Data Analysis & Replication

Q. What are best practices for handling discrepancies between theoretical and experimental yields in this compound synthesis?

  • Methodological Answer :

  • Error source identification : Quantify losses via mass balance analysis (e.g., unreacted starting material in filtrates) .
  • Purification audits : Compare yields pre/post chromatography to assess recovery efficiency .
  • Replication protocols : Document procedures in triplicate, including control experiments (e.g., catalyst-free conditions) .

Q. How can researchers ensure reproducibility of pharmacological data for this compound derivatives?

  • Methodological Answer :

  • Detailed reporting : Include exact concentrations, solvent systems, and biological replicates in methods .
  • Blind testing : Use coded samples to eliminate observer bias in activity assessments .
  • Open data : Share raw datasets (e.g., NMR spectra, assay results) as supplementary information with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.